

# **HPLC** method for Rubifolic acid quantification

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Compound of Interest		
Compound Name:	Rubifolic acid	
Cat. No.:	B12430531	Get Quote

An High-Performance Liquid Chromatography (HPLC) method for the quantification of **Rubifolic acid**, a compound of interest to researchers and drug development professionals, is detailed in this application note. The protocol provides a comprehensive guide for the accurate and precise measurement of **Rubifolic acid** in various samples.

## **Application Note**

Introduction

Rubifolic acid, a key compound isolated from the roots of Rubia cordifolia (common name: Manjistha), has garnered significant attention for its potential pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties. Accurate quantification of Rubifolic acid is crucial for pharmacokinetic studies, formulation development, and quality control of herbal preparations. This application note describes a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Rubifolic acid.

**Chromatographic Conditions** 

The separation and quantification of **Rubifolic acid** were achieved using a C18 column with an isocratic mobile phase, ensuring a stable baseline and reproducible results. The method was validated according to the International Council for Harmonisation (ICH) guidelines.

Table 1: Optimized Chromatographic Conditions



Parameter	Condition
Instrument	HPLC system with UV-Vis Detector
Column	Hi-Qsil C18 (250 x 4.6 mm, 5 μm)
Mobile Phase	Methanol: Water (80:20, v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	222 nm
Injection Volume	20 μL
Column Temperature	Ambient
Run Time	15 minutes

### Method Validation Summary

The developed HPLC method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Method Validation Parameters

Result
10 - 50
> 0.999
4.294
< 2%
< 2%
98 - 102%
55.75
184



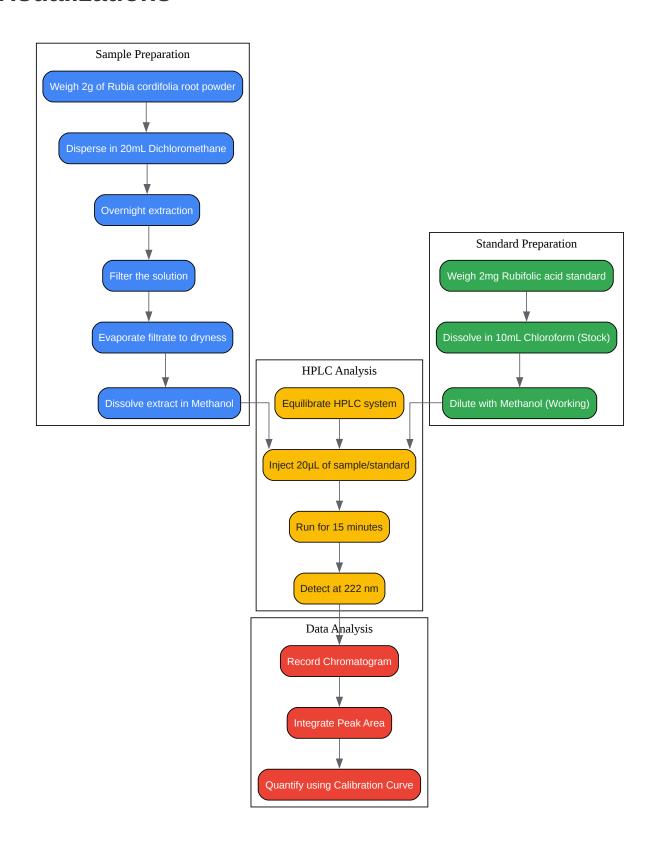
## **Experimental Protocols**

- 1. Preparation of Standard Stock Solution
- Accurately weigh 2 mg of isolated Rubifolic acid marker and dissolve it in 10 mL of chloroform to obtain a standard stock solution of 200 μg/mL.[1]
- From the standard stock solution, dilute 0.1 mL to 10 mL with methanol to prepare a working standard solution.[1]
- 2. Sample Preparation (from Rubia cordifolia roots)
- Air-dry the roots of Rubia cordifolia and grind them into a coarse powder.
- Accurately weigh 2 g of the root powder and disperse it in 20 mL of Dichloromethane.
- Keep the solution aside overnight at ambient temperature to allow for extraction.[1]
- Filter the solution through Whatman filter paper No. 41.[1]
- Evaporate the filtrate on a water bath to obtain a solid mass of the extract.[1]
- Dissolve the obtained extract in methanol and dilute it appropriately for HPLC analysis.[1]
- 3. Chromatographic Analysis
- Set up the HPLC system according to the parameters mentioned in Table 1.
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 20 µL of the prepared standard and sample solutions into the HPLC system.
- Record the chromatograms and integrate the peak area for Rubifolic acid.
- 4. Quantification

The concentration of **Rubifolic acid** in the samples can be determined using the calibration curve generated from the standard solutions.



## **Visualizations**



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## References

- 1. rjptonline.org [rjptonline.org]
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